ethyl 2-methyl-1H-indole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-methyl-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)11-8(2)13-10-7-5-4-6-9(10)11/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXKIKDXKRONLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399027 | |
| Record name | ethyl 2-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53855-47-3 | |
| Record name | ethyl 2-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-1H-indole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . Another method includes the palladium-catalyzed intramolecular oxidative coupling of commercially available anilines functionalized with electron-withdrawing and -donating groups . This reaction can be optimized using microwave irradiation to achieve high yields and regioselectivity .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave-assisted synthesis and palladium-catalyzed coupling reactions can enhance efficiency and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Biological Activities
Ethyl 2-methyl-1H-indole-3-carboxylate exhibits a variety of biological activities:
- Antimicrobial Activity : The compound has been shown to possess antimicrobial properties, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : It inhibits enzymes such as 5-lipoxygenase, which are involved in inflammatory processes, thus demonstrating potential as an anti-inflammatory agent .
- Anticancer Properties : Preliminary studies indicate that this compound may have anticancer effects, warranting further investigation into its mechanism of action and therapeutic potential .
Scientific Research Applications
The applications of this compound span various fields:
Chemistry
- Building Block : It serves as a precursor for synthesizing more complex indole derivatives, which are crucial in developing new pharmaceuticals .
Biology
- Biological Studies : The compound is utilized in studying biological processes and cellular mechanisms due to its ability to modulate gene expression and cell signaling pathways .
Medicine
- Therapeutic Investigations : Ongoing research focuses on its potential therapeutic properties across various diseases, including cancer and inflammatory conditions .
Industry
- Pharmaceutical Production : this compound is employed in the production of pharmaceuticals and agrochemicals, highlighting its economic significance .
Case Studies
Several studies have documented the efficacy of this compound:
- Antioxidant Activity Study : Research demonstrated that derivatives of this compound exhibited significant antioxidant properties, suggesting potential applications in preventing oxidative stress-related diseases .
- Antiviral Activity Investigation : A study explored the antiviral effects of substituted derivatives, revealing promising results against certain viral strains .
Mechanism of Action
The mechanism of action of ethyl 2-methyl-1H-indole-3-carboxylate involves its interaction with various molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing biological processes. For example, it can act as an inhibitor of specific enzymes or receptors, thereby modulating cellular functions .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Comparison of Selected Indole-3-Carboxylate Derivatives
Key Observations :
- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and halogens (-Br, -Cl) enhance electrophilic reactivity, facilitating cross-coupling reactions (e.g., compound 22 for Suzuki-Miyaura) . However, EWGs like -NO₂ can hinder oxidative coupling unless optimized with µW irradiation .
- Ester Groups : Ethyl esters may offer improved solubility in organic solvents compared to methyl esters, influencing pharmacokinetic properties .
- Synthetic Efficiency : Microwave irradiation universally improves yields (e.g., 91% for nitro-substituted 26 vs. 18% under conventional heating) .
Physicochemical Properties
Table 2: Physicochemical Comparison
Biological Activity
Ethyl 2-methyl-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- CAS Number : 53855-47-3
- InChI Key : ICXKIKDXKRONLF-UHFFFAOYSA-N
This compound can be synthesized through various methods, including microwave-assisted synthesis, which enhances yield and reduces reaction time compared to traditional heating methods .
Biological Activities
This compound exhibits a range of biological activities, primarily due to its indole scaffold. The following sections detail its notable pharmacological effects.
1. Antimicrobial Activity
Indole derivatives, including this compound, have shown promising antimicrobial properties. A study indicated that modifications to the indole structure can enhance its efficacy against various microbial strains. Specifically, this compound serves as a precursor for synthesizing antimicrobial agents, demonstrating activity against both Gram-positive and Gram-negative bacteria.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. Research highlights that indole derivatives can inhibit the enzyme 5-lipoxygenase (5-LO), which is crucial in the biosynthesis of pro-inflammatory leukotrienes. This compound has been shown to possess inhibitory activity against 5-LO, making it a candidate for treating inflammatory diseases .
3. Anticancer Properties
Indoles are recognized for their anticancer activities. This compound has demonstrated cytotoxic effects in various cancer cell lines. Studies have reported that this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of enzymes like 5-lipoxygenase, thereby modulating inflammatory responses.
- Receptor Binding : Indole derivatives often exhibit high affinity for multiple receptors, which may contribute to their diverse pharmacological effects.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 2-methyl-1H-indole-3-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via cyclocondensation or formylation reactions. For example, refluxing 3-formyl-1H-indole-2-carboxylate derivatives with nucleophiles (e.g., 2-aminothiazol-4(5H)-one) in acetic acid under sodium acetate catalysis yields analogous indole derivatives . Optimization involves adjusting molar ratios (1.0–1.1 equiv), reaction time (3–5 h), and recrystallization from DMF/acetic acid . Alternative routes include esterification of indole-3-carboxylic acids using methanol/H₂SO₄, as demonstrated for methyl 1-methyl-1H-indole-3-carboxylate .
Q. How is this compound characterized using spectroscopic and crystallographic techniques?
- Methodology :
- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and indole N–H bonds at ~3400 cm⁻¹ .
- UV-Vis : Measure λmax in methanol (e.g., 297 nm for methyl 1-methyl-1H-indole-3-carboxylate) .
- X-ray Crystallography : Analyze intermolecular hydrogen bonding patterns (e.g., chains along the b-axis) and bond angles (e.g., C–N–S angles ~129.4°) using datasets refined with software like SHELX .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology :
- Use PPE (gloves, goggles) to avoid inhalation/contact (H303+H313+H333) .
- Store waste separately and dispose via certified hazardous waste services .
- Follow storage guidelines (e.g., dry, inert atmosphere) to prevent degradation .
Advanced Research Questions
Q. How can contradictions in spectral data for this compound derivatives be resolved?
- Methodology :
- Cross-validate NMR/IR data with computational simulations (e.g., DFT calculations for bond angles/energies) .
- Compare crystallographic data (e.g., C7–C8 bond lengths: 1.358–1.487 Å) to identify structural anomalies .
- Replicate synthesis under controlled conditions to isolate polymorphic or solvate forms .
Q. What mechanistic insights explain the cyclization of 3-formyl-indole precursors to this compound derivatives?
- Methodology :
- Track reaction intermediates via LC-MS or <sup>13</sup>C labeling.
- Study acid-catalyzed pathways (e.g., acetic acid’s role in protonating carbonyl groups to facilitate nucleophilic attack) .
- Analyze kinetic isotope effects to identify rate-determining steps .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodology :
- Use molecular dynamics (MD) simulations to assess steric effects from substituents (e.g., methyl groups at position 2) .
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Validate docking studies for biological activity predictions (e.g., binding to kinase targets) .
Q. What strategies improve the yield of this compound in multi-step syntheses?
- Methodology :
- Optimize stoichiometry (e.g., 1.1 equiv of 3-formyl precursors) and reflux time .
- Introduce microwave-assisted synthesis to reduce side reactions .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How are derivatives of this compound designed for targeted biological activity?
- Methodology :
- Introduce substituents (e.g., bromo, methoxy) at positions 5/6 to enhance antimicrobial potency .
- Conduct SAR studies by modifying the ester group (e.g., replacing ethyl with methyl) to alter lipophilicity .
- Screen derivatives against cancer cell lines (e.g., MTT assays) and compare IC₅₀ values .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
